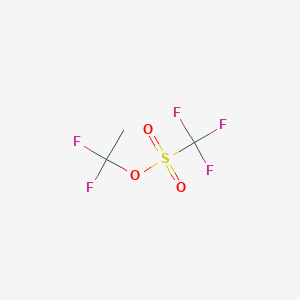

1,1-Difluoroethyl trifluoromethanesulfonate

CAS No.: 73323-78-1

Cat. No.: VC4827060

Molecular Formula: C3H3F5O3S

Molecular Weight: 214.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73323-78-1 |

|---|---|

| Molecular Formula | C3H3F5O3S |

| Molecular Weight | 214.11 |

| IUPAC Name | 1,1-difluoroethyl trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C3H3F5O3S/c1-2(4,5)11-12(9,10)3(6,7)8/h1H3 |

| Standard InChI Key | GNUKVRQUVNUSHQ-UHFFFAOYSA-N |

| SMILES | CC(OS(=O)(=O)C(F)(F)F)(F)F |

Introduction

Key Findings

1,1-Difluoroethyl trifluoromethanesulfonate (CAS 73323-78-1) is a fluorinated sulfonate ester with the molecular formula C₃H₃F₅O₃S and a molecular weight of 214.11 g/mol. This compound serves as a critical reagent in organic synthesis, particularly for introducing fluorine-containing groups into pharmaceuticals and agrochemicals. Its unique reactivity stems from the electron-withdrawing trifluoromethanesulfonyl (triflyl) group, which enhances its electrophilicity. Key applications include its use as a trifluoroethylating agent, participation in gold-catalyzed reductive elimination reactions, and synthesis of positron emission tomography (PET) tracers.

Structural and Physicochemical Properties

Molecular Characteristics

The compound features a 1,1-difluoroethyl group (-CF₂CH₃) linked to a trifluoromethanesulfonate (-SO₂CF₃) moiety. Its InChIKey (GNUKVRQUVNUSHQ-UHFFFAOYSA-N) and SMILES (CC(F)(F)OS(=O)(=O)C(F)(F)F) confirm the connectivity and stereoelectronic properties .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 118°C | |

| Density (20°C) | 1.615 g/cm³ | |

| Refractive Index | 1.33 | |

| Flash Point | 32°C | |

| Solubility | Reacts with polar aprotic solvents |

The compound is moisture-sensitive and typically stored under inert gas at temperatures below 15°C .

Synthesis and Reaction Mechanisms

Industrial Synthesis Routes

1,1-Difluoroethyl trifluoromethanesulfonate is synthesized via two primary methods:

-

Acid-Catalyzed Addition: Reacting 1,1-difluoroethylene with trifluoromethanesulfonic acid under controlled conditions .

-

Silane-Mediated Approach: Treatment of trifluoromethanesulfonic acid with 1,1-difluoroethyltrimethylsilane (TMSCF₂CH₃) in the presence of TiCl₄ .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Acid-Catalyzed Addition | 85–90 | ≥97 | Scalable, minimal byproducts |

| Silane-Mediated | 70–75 | ≥95 | Avoids gaseous reactants |

Mechanistic Insights

The compound participates in fluoride-rebound mechanisms during gold-catalyzed reactions. For example, in the presence of borane catalysts, it undergoes:

-

Fluoride Abstraction: Generates a difluorocarbene intermediate.

-

Migratory Insertion: Alkyl groups insert into the Au–CF₃ bond.

-

C–F Reductive Elimination: Forms trifluoromethylated products .

This mechanism enables the synthesis of aliphatic CF₃ compounds, which are challenging to access via conventional reductive elimination .

Applications in Pharmaceutical and Materials Chemistry

Trifluoroethylation Reactions

The compound is widely used to introduce CF₃ groups into drug candidates. For instance:

-

PET Tracer Synthesis: Serves as a precursor for ¹⁸F-labeled compounds, enabling non-invasive imaging of biological targets .

-

Anticancer Agents: Inhibits kinesin spindle protein (KSP) in taxane-resistant cancers, with IC₅₀ values as low as 5.0 µM.

Difluoromethylation of Heterocycles

In the presence of aqueous KOH, 1,1-difluoroethyl triflate reacts with phenols and thiophenols to form difluoromethyl ethers and sulfides. This one-pot protocol tolerates functional groups such as ketones and aldehydes, making it ideal for late-stage diversification .

Table 3: Representative Reactions and Yields

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Butylphenol | 4-Butyl-OCF₂H | 92 | MeCN/KOH, RT |

| 2-Naphthol | 2-Naphthyl-OCF₂H | 88 | MeCN/KOH, RT |

| 4-Bromophenol | 4-Bromo-OCF₂H | 85 | Pd catalysis → HCF₂OTf |

Comparative Analysis with Analogues

2,2-Difluoroethyl Trifluoromethanesulfonate (CAS 74427-22-8)

This structural isomer exhibits lower electrophilicity due to reduced carbocation stability at the 2,2-difluoroethyl position. Consequently, it shows 20–30% lower yields in nucleophilic substitutions compared to the 1,1-isomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume